Pseudohypericin

Beschreibung

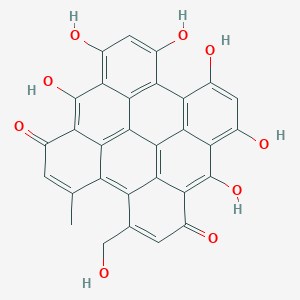

Structure

3D Structure

Eigenschaften

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGUBIGZKATOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204541 | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Brown powder | |

CAS No. |

55954-61-5 | |

| Record name | Pseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOHYPERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Neuropharmacological Profile of Pseudohypericin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudohypericin, a prominent naphthodianthrone constituent of Hypericum perforatum (St. John's Wort), has been implicated in the plant's overall antidepressant and neuroprotective effects. However, its specific mechanisms of action within neuronal cells have remained less characterized compared to its sister compound, hypericin (B1674126), and the more extensively studied phloroglucinol, hyperforin (B191548). This technical guide synthesizes the current understanding of this compound's neuropharmacology, moving beyond the generalized effects of St. John's Wort to focus on the direct actions of this specific molecule. We will delve into its established receptor interactions, potential signaling pathways, and neuroprotective capacities, while also highlighting the significant gaps in the existing research. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound, complete with available quantitative data, detailed experimental methodologies, and visual representations of its known molecular interactions.

Introduction

Hypericum perforatum, commonly known as St. John's Wort (SJW), is a widely utilized herbal remedy for mild to moderate depression.[1] Its therapeutic efficacy is attributed to a complex interplay of various bioactive compounds, including naphthodianthrones (hypericin and this compound), phloroglucinols (hyperforin), and flavonoids.[2][3] While hyperforin is largely credited with the neurotransmitter reuptake inhibition characteristic of SJW's antidepressant action, the naphthodianthrones, hypericin and this compound, are also recognized as significant contributors to its overall pharmacological profile.[4][5][6]

This compound is often more abundant than hypericin in Hypericum species.[4] Despite this, it has historically received less individual scientific attention. Much of the research has either focused on its photodynamic properties for antiviral and anticancer applications or has been conducted using whole SJW extracts, making it difficult to isolate the specific contributions of this compound to the observed neurological effects. This guide will consolidate the available data on isolated this compound, providing a clearer picture of its direct impact on neuronal cells.

A significant challenge in understanding the direct central nervous system (CNS) effects of this compound is its poor penetration of the blood-brain barrier (BBB), as demonstrated in rodent models.[3] This finding suggests that its systemic effects might be mediated by peripheral mechanisms or that only very small, yet potentially significant, amounts reach the brain. Nevertheless, in vitro studies provide valuable insights into its potential molecular targets within the CNS.

Core Mechanism of Action in Neuronal Cells

The most well-defined mechanism of action for this compound in a neuronal context is its selective antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[7]

CRF1 Receptor Antagonism

The CRF system is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily implicated in the pathophysiology of depression and anxiety.[7] Chronic stress can lead to hyperactivity of the HPA axis, and CRF1 receptor antagonists are being investigated as potential anxiolytic and antidepressant drugs.

A key study demonstrated that this compound selectively antagonizes the CRF1 receptor in recombinant Chinese hamster ovary (CHO) cells.[7] This antagonistic activity was not observed with hypericin or hyperforin in a selective manner, marking a distinct pharmacological action for this compound.[7]

The downstream effects of CRF1 receptor activation in a neuron typically involve the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression related to neuronal survival, plasticity, and stress responses. By antagonizing the CRF1 receptor, this compound can block this signaling cascade, potentially mitigating the downstream effects of elevated CRF levels associated with stress and depression.

Interaction with Other Receptors

Beyond the CRF1 receptor, the interaction of this compound with other neuronal receptors appears to be limited. A screening study investigating the cholinergic receptor affinities of SJW constituents found that this compound, along with hypericin and hyperforin, exhibited a much lower affinity for muscarinic receptors at higher concentrations and did not show any inhibition of nicotinic receptor binding.[8] Another broad in vitro screen of 42 biogenic amine receptors and transporters did not highlight significant binding for this compound, in contrast to hypericin which showed activity at dopamine (B1211576) and adrenergic receptors.[3][9]

Neurotransmitter Reuptake

The inhibition of neurotransmitter reuptake (serotonin, dopamine, norepinephrine) is a hallmark of SJW's antidepressant effect. However, this action is predominantly attributed to hyperforin, which acts non-competitively by enhancing intracellular sodium ion concentrations.[1][10] The contribution of this compound to this mechanism is considered to be indirect or minor.[1]

Neuroprotective Effects and Potential Involvement of Neurotrophin Signaling

This compound is believed to contribute to the neuroprotective properties of SJW extracts.[4][11] While direct studies on isolated this compound in neuronal cell culture models of neurodegeneration are scarce, the structurally similar hypericin has been shown to ameliorate depression-like behaviors in animal models through the neurotrophin signaling pathway.[12] This pathway, involving factors like Brain-Derived Neurotrophic Factor (BDNF) and their Tropomyosin receptor kinase (Trk) receptors, is crucial for neuronal survival, growth, and synaptic plasticity. Hypericin was found to upregulate m6A methyltransferases (METTL3 and WTAP) in the hippocampus, which in turn stabilized m6A modifications to exert antidepressant effects via the neurotrophin signaling pathway.[12] Given the structural similarities between hypericin and this compound, it is plausible that this compound may have similar effects, but this remains to be experimentally verified.

Quantitative Data

The available quantitative data for the direct effects of isolated this compound on neuronal targets is limited. The most significant finding is summarized in the table below.

| Target | Assay System | Effect | Potency | Reference |

| CRF1 Receptor | CRF-stimulated cAMP formation in recombinant CHO cells | Antagonism | KB = 0.76 µM | [7] |

| Muscarinic Receptors | Radioligand binding assay | Low-affinity inhibition | - | [8] |

| Nicotinic Receptors | Radioligand binding assay | No inhibition | - | [8] |

Experimental Protocols

Detailed experimental protocols for testing the effects of isolated this compound on neuronal cells are not widely published. However, based on the available literature for SJW extracts, hypericin, and general neuropharmacological screening, the following methodologies can be adapted.

General Workflow for In Vitro Neuroprotection Assay

The following diagram outlines a general workflow for assessing the neuroprotective effects of a compound like this compound against a neurotoxin in a neuronal cell culture model.

Protocol Details:

-

Cell Culture:

-

Neuronal cell lines (e.g., SH-SY5Y, PC12, HT22) or primary neuronal cultures are seeded in appropriate multi-well plates.

-

Cells are allowed to adhere and differentiate if necessary (e.g., using retinoic acid for SH-SY5Y cells).

-

-

Compound Treatment:

-

A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.

-

Cells are pre-incubated with this compound for a specified period (e.g., 2-24 hours) before the addition of the neurotoxin.

-

-

Induction of Neurotoxicity:

-

A known neurotoxin is added to the culture medium. The choice of toxin depends on the model of neurodegeneration being studied (e.g., glutamate for excitotoxicity, hydrogen peroxide for oxidative stress, or amyloid-beta peptide for an Alzheimer's disease model).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using methods like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.

-

Apoptosis: Apoptotic cell death can be measured by assessing caspase-3/7 activity, performing TUNEL staining to detect DNA fragmentation, or using flow cytometry with Annexin V/Propidium Iodide staining.

-

Signaling Pathway Analysis: Western blotting can be used to measure the levels of key proteins in signaling pathways of interest (e.g., phosphorylation status of Akt and ERK, levels of Bcl-2 and Bax).

-

Receptor Binding Assay

-

Principle: Competitive binding assays are used to determine the affinity of a compound for a specific receptor.

-

Methodology:

-

Prepare cell membranes or tissues expressing the receptor of interest (e.g., CHO cells transfected with the CRF1 receptor).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an equilibrium dissociation constant (Ki) to reflect the affinity of this compound for the receptor.

-

Summary and Future Directions

The current body of research indicates that this compound's primary and most distinct mechanism of action in neuronal cells is the selective antagonism of the CRF1 receptor. This provides a plausible explanation for its contribution to the anxiolytic and antidepressant effects of St. John's Wort, independent of the neurotransmitter reuptake inhibition attributed to hyperforin.

However, significant knowledge gaps remain. The direct effects of isolated this compound on neuronal survival, synaptic plasticity, and other signaling pathways, such as the neurotrophin pathway, are largely unexplored. Future research should focus on:

-

In vitro studies using pure this compound in various neuronal cell culture models to assess its neuroprotective potential against different insults.

-

Investigation of its effects on neuronal ion channels , an area where data is completely lacking.

-

Elucidation of the downstream signaling consequences of CRF1 receptor antagonism by this compound in neuronal cells.

-

Development of strategies to improve its BBB permeability to better evaluate its potential as a CNS therapeutic agent.

By addressing these questions, a more complete understanding of this compound's neuropharmacological profile can be achieved, potentially unlocking new therapeutic avenues for neurological and psychiatric disorders.

References

- 1. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonist effect of this compound at CRF1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hypericum perforatum L. extract does not inhibit 5-HT transporter in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Pseudohypericin: A Technical Guide to its Antiviral Properties Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudohypericin, a naturally occurring naphthodianthrone found in plants of the Hypericum genus, has demonstrated significant antiviral activity against a broad spectrum of enveloped viruses. This technical guide provides an in-depth overview of the current understanding of this compound's antiviral properties, including its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanism of Action

This compound exerts its antiviral effects through a multi-pronged approach, primarily targeting the viral envelope and interfering with key stages of the viral life cycle. The principal mechanisms of action include:

-

Direct Viral Inactivation: this compound can directly interact with the lipid envelope of viruses, leading to virion destruction and loss of infectivity. This virucidal activity is a key feature of its antiviral properties.[1]

-

Inhibition of Viral Entry: By interacting with viral glycoproteins or the lipid bilayer, this compound can disrupt the processes of viral attachment, fusion, and entry into host cells. Evidence suggests interference with membrane-associated events critical for viral infection.[2]

-

Interference with Viral Assembly and Budding: this compound has been shown to interfere with the late stages of viral replication, specifically the assembly of new virions and their subsequent budding from the host cell membrane.[1][3] This can lead to the production of immature or non-infectious viral particles.[3]

-

Inhibition of Host Cell Kinases: Some evidence suggests that this compound's antiviral activity may be linked to its ability to inhibit host cell enzymes like Protein Kinase C (PKC).[4] Inhibition of such kinases could disrupt cellular pathways that are hijacked by viruses for their own replication.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified against several enveloped viruses. The following tables summarize the available data, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| SARS-CoV-2 (pseudo-typed VSV) | Vero | GFP-based Inhibition | 298.4 ng/mL (573 pmol/mL) | > 2000 ng/mL | > 6.7 | [5] |

| SARS-CoV-2 (genuine) | Vero | Plaque Reduction | 20,036 pg/mL (38.5 pmol/mL) | > 10 µg/mL | > 500 | [6] |

Table 2: Inhibition of Host Cell Enzymes by this compound

| Enzyme | IC50 | Reference |

| Protein Kinase C | 15 µg/mL | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is toxic to host cells, allowing for the differentiation between specific antiviral effects and general cytotoxicity.

Materials:

-

96-well cell culture plates

-

Host cells (e.g., Vero cells)

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: After 24 hours, remove the existing medium from the cells and add the prepared this compound dilutions to the respective wells. Include a "cells only" control with medium and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a duration that corresponds to the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Plaque Reduction Assay

This assay is a standard method for quantifying the number of infectious virus particles and is used to determine the concentration of an antiviral compound that inhibits plaque formation by 50% (IC50).

Materials:

-

6-well or 12-well cell culture plates

-

Confluent monolayer of host cells (e.g., Vero cells)

-

Virus stock of known titer

-

Serial dilutions of this compound

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet solution

-

Formalin (for fixing)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus. In parallel, prepare mixtures of the virus with various concentrations of this compound. A virus-only control is also prepared.

-

Infection: Remove the culture medium from the cells and infect the monolayers with the virus-pseudohypericin mixtures or the virus-only control. Allow for a 1-hour adsorption period at 37°C, with gentle rocking every 15 minutes.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with the semi-solid medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Calculation: Count the number of plaques in each well. The percentage of plaque reduction for each this compound concentration is calculated relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[7][8][9][10][11]

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

-

Cell culture plates

-

Host cells

-

Virus stock

-

Serial dilutions of this compound

-

Equipment for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

-

Infection and Treatment: Infect a monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the newly produced virus particles.

-

Quantification of Viral Yield: Determine the titer of the progeny virus in the harvested supernatants using a standard virus quantification method, such as a plaque assay or a TCID50 assay.[12][13]

-

Calculation: Compare the viral titers from the this compound-treated wells to the untreated virus control. Calculate the percentage of virus yield reduction for each concentration of this compound to determine the effective concentration.

Time-of-Addition Assay

This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by the antiviral compound.

Procedure:

-

Synchronized Infection: Infect a culture of host cells with a high multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) to synchronize the infection.

-

Staggered Compound Addition: After removing the virus inoculum, add the antiviral compound (at a fixed concentration) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

Quantify Viral Replication: After a single round of viral replication, quantify the viral yield or a viral marker (e.g., viral protein or RNA) in each well.

-

Analysis: By observing the time point at which the addition of the compound no longer inhibits viral replication, the target stage of the viral life cycle can be inferred.[5][14][15][16]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Multi-target antiviral mechanism of this compound.

Experimental Workflow for Antiviral Efficacy Testing

Caption: Workflow for evaluating antiviral efficacy.

Potential Host-Target Interaction: PKC Inhibition

Caption: this compound's potential inhibition of PKC signaling.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the mechanisms of action of the antiretroviral agents hypericin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypericin and this compound specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypericum perforatum and Its Ingredients Hypericin and this compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]

- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. benchchem.com [benchchem.com]

- 14. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudohypericin: A Technical Guide to its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudohypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant interest for its diverse biological activities. Beyond its well-documented antiviral and antidepressant properties, a growing body of evidence highlights its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety and efficacy profiles.

This compound has emerged as a promising candidate in this arena. Research indicates its ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide will synthesize the existing scientific literature to provide a detailed overview of its anti-inflammatory properties and the experimental basis for these claims.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of key inflammatory mediators and modulating intracellular signaling cascades. The majority of research has been conducted using in vitro models, particularly with lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of several critical mediators of the inflammatory response:

-

Prostaglandin (B15479496) E2 (PGE2): this compound is a key component in a four-compound system from Hypericum perforatum that synergistically inhibits LPS-induced PGE2 production.[1] This effect is particularly pronounced under light-activated conditions.[1] The inhibition of PGE2 is significant as this prostanoid is a key mediator of fever, pain, and swelling. The mechanism likely involves the inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for PGE2 synthesis during inflammation.[1]

-

Nitric Oxide (NO): In concert with other compounds from H. perforatum, this compound contributes to the inhibition of nitric oxide production in LPS-stimulated macrophages.[2] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and contributes to tissue damage.

-

Pro-inflammatory Cytokines: The four-component system containing this compound has been demonstrated to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1] Studies have also shown that this combination of compounds can lower the levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1] These cytokines are central to the inflammatory cascade, and their inhibition is a key therapeutic strategy for many inflammatory diseases.

Modulation of Intracellular Signaling Pathways

This compound's influence on inflammatory mediator production is rooted in its ability to modulate key intracellular signaling pathways that are activated by inflammatory stimuli like LPS.

A critical aspect of this compound's anti-inflammatory mechanism appears to be its ability to potentiate the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[3] SOCS3 is a negative feedback regulator of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[4] By upregulating SOCS3, this compound can effectively dampen the inflammatory signaling cascade initiated by various cytokines. This SOCS3 activation is crucial for the independent and interactive anti-inflammatory activity of this compound.[3] The inhibition of PGE2 and NO production by the four-component system containing this compound was found to be dependent on SOCS3 activation.[3]

While direct evidence for this compound's interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways is still emerging, the inhibition of TNF-α, IL-1β, IL-6, iNOS, and COX-2 strongly suggests an upstream regulatory role. These inflammatory mediators are largely under the transcriptional control of NF-κB. Furthermore, the activation of NF-κB is often coordinated by the MAPK signaling cascades (p38, JNK, and ERK). It is plausible that this compound, either directly or indirectly, interferes with the activation of these pathways, for instance, by preventing the phosphorylation and subsequent degradation of IκBα, which would keep NF-κB sequestered in the cytoplasm.

Quantitative Data on Anti-inflammatory Activity

The majority of quantitative data available for this compound's anti-inflammatory activity is in the context of a four-component system from Hypericum perforatum. Further research is required to determine the specific IC50 values for this compound as a single agent against various inflammatory targets.

| Target | Test System | Inhibitor | Concentration | % Inhibition / Effect | Reference |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | 4-component system (0.03 µM this compound) | 0.03 µM | Explained the majority of the activity of an active fraction (light-activated) | [1] |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | This compound | 1 and 2 µM | Significant decrease (light-activated) | [1] |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 4-component system (0.03 µM this compound) | 0.03 µM | Inhibition observed | [1] |

| NO Production | LPS-stimulated RAW 264.7 macrophages | H. perforatum fraction containing this compound | 15 µg/mL | ~85% inhibition | [2] |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | H. perforatum fraction containing this compound | 15 µg/mL | ~67% inhibition | [2] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of compounds like this compound in RAW 264.7 macrophages. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration typically ≤ 0.1%) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a defined period (e.g., 24 hours for NO and cytokine production).

-

Include appropriate controls: vehicle control (solvent only), LPS-only control, and a positive control (e.g., a known anti-inflammatory drug).

-

References

- 1. This compound is necessary for the Light-Activated Inhibition of Prostaglandin E2 pathways by a 4 component system mimicking an Hypericum perforatum fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is necessary for the light-activated inhibition of prostaglandin E2 pathways by a 4 component system mimicking an Hypericum perforatum fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The biology and mechanism of action of suppressor of cytokine signaling 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pseudohypericin in Hypericum Species: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for pseudohypericin, a bioactive naphthodianthrone found in various species of the genus Hypericum. This compound, alongside its structural analogue hypericin (B1674126), is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2] This document aims to serve as a valuable resource for professionals involved in the research, development, and quality control of Hypericum-based products.

Natural Sources and Distribution of this compound

This compound is not uniformly distributed across all Hypericum species, and its concentration can vary significantly depending on the species, plant part, and even the phenological stage of the plant.[3] Generally, this compound is found in higher concentrations than hypericin in many Hypericum species.[1][4]

Distribution Across Hypericum Species

Numerous studies have quantified the this compound content in various Hypericum species. The following table summarizes the findings from a selection of these studies, highlighting the diversity in this compound levels.

| Hypericum Species | This compound Content (mg/g Dry Weight) | Reference |

| H. montbretii (Flowers) | 3.58 | [5][6] |

| H. triquetrifolium | Found to be superior to H. perforatum in this compound content | [5][6] |

| H. perforatum (Flowers) | ~0.29% (2.9 mg/g) | [7] |

| H. perforatum (Leaves) | ~0.19% (1.9 mg/g) | [7] |

| H. hyssopifolium (Leaves) | 0.051 | [5][6] |

| H. orientale | Presence of this compound reported | [5][6] |

| H. scabrum | Presence of this compound reported | [5][6] |

| H. boissieri | Total hypericins up to 0.512% | [4] |

| H. hirsutum | Only hypericin found | [4] |

| H. empetrifolium | Only hypericin found | [4] |

| H. formosissimum | Only this compound found | [4] |

H. montbretii and H. triquetrifolium have been identified as species with particularly high levels of both hypericin and this compound, even exceeding those found in the commonly used H. perforatum.[5][6] Conversely, some species like H. hirsutum and H. empetrifolium reportedly contain only hypericin, while H. formosissimum is reported to contain only this compound.[4] These findings underscore the importance of species selection and proper identification for drug development purposes.

Distribution within the Plant

The concentration of this compound is not uniform throughout the plant. The highest concentrations are typically found in the reproductive parts, particularly the flowers and buds.

| Plant Part of H. perforatum | This compound Content (mg/g Dry Weight) | Reference |

| Flowers | Concentrations increase with plant development, peaking at full flowering.[3][8] Found to be superior to stems and leaves.[8] | [3][8] |

| Leaves | Concentrations increase with plant development, peaking in August.[7] | [7] |

| Stems | Generally lower concentrations compared to flowers and leaves. | [5][9] |

Concentrations of this compound in all tissues of H. perforatum tend to increase as the plant matures, with the highest levels being reached during the full flowering stage.[3][8] This has significant implications for optimizing harvest times to maximize the yield of this bioactive compound.

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control. The following sections detail common methodologies for the extraction and analysis of this compound from Hypericum species.

Extraction of this compound

A variety of methods have been employed for the extraction of hypericins from plant material. The choice of solvent and extraction technique can significantly impact the efficiency of the process.

Solvents:

-

Methanol-water (80:20, v/v): Used for the extraction of finely powdered H. perforatum extract.[10]

-

Ethanol (decreasing concentrations of 100%, 80%, 70%, and 60%): Reported as an efficient solvent for extracting a broad range of compounds from Hypericum species, including this compound.[11]

-

Methanol:acetone (2:1): Utilized in an ultrasonic-assisted extraction method.[12]

-

Methanol-acetone (1:1): Used in a 6-hour extraction with constant boiling.

Methods:

-

Ultrasonic Maceration: This method was used for the extraction of H. perforatum.[13]

-

Soxhlet Extraction: A common method for the extraction of hypericins.

-

Microwave-Assisted Extraction: Parameters include soaking the plant material for 30 minutes at 60°C and extracting at 50°C for 9 minutes.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely accepted and reliable method for the simultaneous determination of hypericin and this compound.[14]

A Validated HPLC Method: [15]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 590 nm.

-

Run Time: 16 minutes per sample.

-

Injection Volume: 20 µL.

Another HPLC Method with Fluorescence Detection: [10]

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: Fluorescence detector with excitation at 315 nm and emission at 590 nm, and a UV detector at 273 nm.

-

Sample Preparation: The sample solution is prepared by extracting the finely powdered extract with methanol-water (80:20, v/v) containing 5% HP-β-cyclodextrin, adjusted to pH 2.5 with orthophosphoric acid.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Hypericum plant material.

Caption: Workflow for this compound Analysis.

Proposed Biosynthetic Pathway of Hypericins

The biosynthesis of hypericin and this compound is believed to follow a polyketide pathway.[1][16] The following diagram outlines the key proposed steps.

Caption: Proposed Biosynthesis of Hypericins.

The biosynthesis is thought to begin with the condensation of one acetyl-CoA and seven malonyl-CoA molecules to form an octaketide, a reaction catalyzed by a type III polyketide synthase (PKS) designated as HpPKS2.[2] This octaketide then undergoes multiple cyclizations to form emodin anthrone. Subsequent oxidative dimerization leads to protohypericin, which is a precursor to both hypericin and this compound.[2] The gene Hyp-1 has been implicated in the later stages of this pathway.[2] Oxidation of the protohypericin is presumed to lead to the formation of this compound.[17]

This guide provides a foundational understanding of this compound in Hypericum species. Further research is ongoing to fully elucidate the biosynthetic pathways and to discover new species with high yields of these valuable compounds. The provided methodologies offer a starting point for robust and reliable analysis in a research or industrial setting.

References

- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 2. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Properties of Pseudohypericin: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudohypericin, a naturally occurring naphthodianthrone, is a key bioactive constituent of Hypericum perforatum (St. John's Wort). Alongside its close structural analog, hypericin (B1674126), it is implicated in the therapeutic effects of St. John's Wort extracts, including their antidepressant and antiviral activities. The accurate identification and quantification of this compound in complex botanical matrices and pharmaceutical preparations are crucial for quality control, dosage standardization, and understanding its pharmacological mechanisms. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a robust toolkit for its identification and characterization.

Core Spectroscopic Data

The unique polycyclic aromatic structure of this compound gives rise to characteristic spectroscopic signatures across various analytical techniques. The following tables summarize the key quantitative data for the identification of this compound.

Table 1: UV-Visible Absorption Spectroscopy Data

| Parameter | Value | Solvent/Conditions |

| λmax 1 | ~590 nm | Methanol (B129727), Ethanol |

| λmax 2 | ~545 nm | Methanol |

| Notes | The absorption spectrum of this compound is nearly identical to that of hypericin.[1] |

Table 2: Fluorescence Spectroscopy Data

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~478 nm | Methanol-Acetonitrile-Triethylammonium acetate (B1210297) buffer |

| Emission Maximum (λem) | ~598 nm | Methanol-Acetonitrile-Triethylammonium acetate buffer |

| Additional Emission Peak | ~640 nm | Methanol |

| Notes | Fluorescence detection is noted to be more sensitive and specific than UV-Vis for quantification.[2][3] |

Table 3: Mass Spectrometry Data

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Negative ESI | 520.08 | Data not consistently available in the searched literature. |

| Notes | Electrospray ionization in negative mode is commonly used for the detection of this compound. While the molecular ion is readily observed, detailed and consistent fragmentation data is not widely published. |

Table 4: Circular Dichroism (CD) Spectroscopy Data

| Wavelength Range | Observed Signals |

| Data Not Available | Specific CD spectral data for this compound is not available in the reviewed scientific literature. Studies on related naphthodianthrones suggest that CD spectroscopy could be a valuable tool for stereochemical analysis, but further research is required. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline recommended methodologies for the analysis of this compound.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for the initial identification and quantification of total naphthodianthrones.

a. Sample Preparation:

-

Accurately weigh a known amount of the sample (e.g., dried plant material, extract, or pharmaceutical preparation).

-

Extract the sample with a suitable solvent, such as methanol or ethanol, protected from light. Sonication can be employed to enhance extraction efficiency.

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilute the filtered extract with the same solvent to an appropriate concentration to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

b. Instrumentation and Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 to 700 nm.

-

Use the extraction solvent as a blank to zero the instrument.

-

Measure the absorbance of the prepared sample solution.

-

Identify the characteristic absorption maximum around 590 nm.

c. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at 590 nm.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity and selectivity for the quantification of this compound, especially in complex mixtures.

a. Sample Preparation:

-

Follow the same sample preparation steps as for UV-Vis spectrophotometry. Further dilution may be necessary due to the higher sensitivity of the technique.

b. Instrumentation and Measurement:

-

Use a calibrated fluorescence spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system coupled with a fluorescence detector.

-

Set the excitation wavelength to approximately 478 nm and the emission wavelength to approximately 598 nm.[3]

-

Record the fluorescence emission spectrum.

c. Quantification (using HPLC-Fluorescence):

-

Develop a suitable HPLC method for the separation of this compound from other components in the sample matrix. A reversed-phase C18 column is commonly used.

-

Prepare a series of standard solutions of this compound and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject the prepared sample solution and quantify this compound by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the definitive identification and quantification of this compound.

a. Sample Preparation:

-

Follow the same sample preparation steps as for UV-Vis and fluorescence spectroscopy.

b. LC-MS System and Conditions:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode.

-

Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used.

-

Detection: Monitor for the deprotonated molecule [M-H]⁻ at an m/z of approximately 520.08.

-

c. Data Analysis:

-

Confirm the identity of this compound by its retention time and the accurate mass of its molecular ion.

-

For quantification, use an external or internal standard method to construct a calibration curve.

Signaling Pathways and Logical Relationships

This compound's biological activities are attributed to its interaction with various cellular signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of Protein Kinase C (PKC)

This compound has been shown to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[4] This inhibition may contribute to its antiviral and antiproliferative effects.

Caption: this compound inhibits the activity of Protein Kinase C (PKC).

Modulation of the JAK-STAT Pathway

This compound has also been implicated in the modulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is crucial for cytokine signaling and immune responses.

Caption: this compound modulates the JAK-STAT signaling pathway.

Conclusion

The spectroscopic properties of this compound provide a robust foundation for its identification and quantification. UV-Vis and fluorescence spectroscopy are valuable for routine analysis, while LC-MS offers definitive structural confirmation. Although data on circular dichroism is currently lacking, future research in this area could provide deeper insights into its stereochemistry and interactions with biological targets. The detailed experimental protocols and understanding of its engagement with key signaling pathways outlined in this guide will empower researchers, scientists, and drug development professionals in their work with this important natural product.

References

- 1. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 2. Determination of hypericin and this compound in pharmaceutical preparations by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypericin and this compound specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Power: A Technical Guide to the Photo-Independent Biological Activity of Pseudohypericin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudohypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is well-documented for its potent photoactivated biological effects. However, a growing body of evidence reveals that this compound possesses significant biological activities independent of light activation. These intrinsic properties present a compelling case for its exploration as a therapeutic agent in various contexts where photoactivation is not feasible or desired. This technical guide provides an in-depth overview of the core photo-independent biological activities of this compound, with a focus on its antiviral, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Biological Activities (Photo-Independent)

In the absence of light, this compound has demonstrated a range of biological effects, primarily attributed to its ability to interact with and modulate the function of various cellular and viral proteins. The primary photo-independent activities of this compound that have been identified are:

-

Antiviral Activity: this compound has shown potent antiviral effects against a variety of enveloped viruses. Its mechanism of action is thought to involve the disruption of viral assembly and budding from infected cells.[1][2]

-

Anticancer Activity: While much of the research on this compound's anticancer effects has focused on its photodynamic properties, some studies indicate a modest intrinsic cytotoxicity against cancer cells in dark conditions.

-

Enzyme Inhibition: this compound is a known inhibitor of several key enzymes, including Protein Kinase C (PKC), Thioredoxin Reductase (TrxR), and potentially Janus Kinases (JAKs).[2][3] This inhibitory action is a cornerstone of its photo-independent bioactivity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the photo-independent biological activities of this compound.

Table 1: Antiviral Activity of this compound (Non-Photoactivated)

| Virus Target | Cell Line | Assay Type | IC50 | Reference |

| Pseudo-typed VSV SARS-CoV-2 | Vero cells | Viral Infection Assay | 298.4 ng/mL | [4] |

Table 2: Enzyme Inhibition by this compound (Non-Photoactivated)

| Enzyme Target | Source | Assay Type | IC50 | Reference |

| Protein Kinase C (PKC) | Not specified | In vitro kinase assay | 15 µg/mL | [5] |

| Thioredoxin Reductase 1 (TrxR1) | Cytosolic | In vitro enzyme assay | 4.40 µM | [2] |

| Thioredoxin Reductase 2 (TrxR2) | Mitochondrial | In vitro enzyme assay | 7.45 µM | [2] |

Table 3: Anticancer Activity of this compound (Non-Photoactivated)

| Cell Line | Assay Type | IC50 | Reference |

| Data not sufficiently available in a quantitative format for non-photoactivated conditions. |

Signaling Pathways and Mechanisms of Action

The photo-independent biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.

Antiviral Mechanism of Action

This compound's primary antiviral mechanism in the absence of light appears to be the disruption of the late stages of the viral life cycle. It is suggested to interfere with the proper assembly and release of new viral particles from the host cell.[1][2]

Caption: this compound's antiviral action independent of light.

Protein Kinase C (PKC) Inhibition Pathway

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation and differentiation. This compound acts as an inhibitor of PKC, which may contribute to its antiproliferative effects.

Caption: Inhibition of the Protein Kinase C signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the photo-independent biological activity of this compound.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a monolayer of cultured cells.

Caption: Workflow for the Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a virus-appropriate culture medium. All handling of this compound should be performed in subdued light.

-

Virus-Compound Incubation: Mix a known titer of the virus with each dilution of this compound and a no-drug control. Incubate this mixture for 1 hour at 37°C in the dark.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-pseudohypericin mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days), ensuring the plates are protected from light.

-

Staining: Fix the cells with a solution such as 4% formaldehyde (B43269) and then stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Enzyme Inhibition: In Vitro Protein Kinase C (PKC) Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by purified PKC.

Caption: Workflow for an in vitro Protein Kinase C inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), PKC activators (e.g., CaCl2, phosphatidylserine, and diacylglycerol), and purified PKC enzyme.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) or DMSO alone (for the control) to the reaction tubes.

-

Substrate Addition: Add a specific PKC substrate (e.g., a synthetic peptide) to each tube.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Plating: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and solvent-treated (e.g., DMSO) controls. Ensure all manipulations are done in low light conditions and incubate the plate in the dark.

-

Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined from the dose-response curve.

Conclusion

The biological activities of this compound in the absence of photoactivation present a compelling area for further research and drug development. Its demonstrated antiviral and enzyme-inhibiting properties, particularly against clinically relevant targets like Protein Kinase C and Thioredoxin Reductase, suggest a therapeutic potential that is distinct from its well-established photodynamic effects. While further investigation is required to fully elucidate its non-photoactivated anticancer mechanisms and to expand the quantitative dataset, the existing evidence strongly supports the continued exploration of this compound as a versatile therapeutic agent. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to unlock the full potential of this intriguing natural compound.

References

- 1. Studies of the mechanisms of action of the antiretroviral agents hypericin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Hypericin and this compound specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Antidepressant Effects of Pseudohypericin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudohypericin is a naturally occurring naphthodianthrone, which, alongside its close structural analog hypericin (B1674126), is a primary constituent of Hypericum perforatum (St. John's Wort).[1][2] Extracts of H. perforatum are widely utilized in phytomedicine for the treatment of mild to moderate depression, with a clinical efficacy comparable to that of standard antidepressants but often with fewer side effects.[3][4] While much of the antidepressant activity of St. John's Wort has been attributed to the phloroglucinol (B13840) derivative hyperforin, which acts as a broad-spectrum neurotransmitter reuptake inhibitor, a body of evidence indicates that both hypericin and this compound are also significant contributors to the overall therapeutic effect.[2][5][6] This technical guide provides a consolidated overview of the experimental findings on the antidepressant properties of this compound, comparing its effects in both in vitro and in vivo models and elucidating its proposed mechanisms of action.

In Vitro Effects of this compound

The in vitro characterization of this compound has focused on its interaction with various central nervous system (CNS) targets to uncover the molecular basis of its antidepressant activity. These studies primarily involve receptor binding assays and enzyme inhibition assays.

Receptor and Transporter Binding Affinity

Investigations into the binding profile of this compound have revealed interactions with several receptors implicated in mood regulation. However, its affinity is often modest compared to other constituents of H. perforatum or conventional antidepressant drugs. The available quantitative data is summarized in Table 1.

| Target | Assay Type | Species | Key Finding | IC50 / Ki | Reference |

| Sigma Receptors | Ligand Binding | - | Inhibited ligand binding; effect partly light-dependent. | 1.4 µg/mL (for hypericin/pseudohypericin mixture) | [7] |

| Dopamine (B1211576) D3/D4 Receptors | Receptor Binding | Rat | Showed affinity, but lower than that of hypericin. | - | [8] |

Note: Much of the broad-spectrum inhibition of neurotransmitter (serotonin, dopamine, noradrenaline) reuptake associated with St. John's Wort extracts is primarily attributed to hyperforin.[9][10]

In Vivo Antidepressant Effects of this compound

The antidepressant potential of this compound has been validated in established rodent behavioral models of depression. These studies are crucial for demonstrating the compound's therapeutic relevance in a complex biological system.

Behavioral Models

The most significant in vivo evidence for this compound's antidepressant effect comes from the Forced Swimming Test (FST), a widely used screening tool for antidepressant compounds.[11][12]

| Model | Species | Administration | Key Findings | Dose Range | Reference |

| Forced Swimming Test (FST) | Rat | Intraperitoneal (IP) | Showed significant antidepressant activity (reduced immobility). | - | [11] |

| Forced Swimming Test (FST) | Rat | IP | Effect follows an inverted U-shaped dose-response curve. | - | [11][13] |

| Forced Swimming Test (FST) | Rat | IP | Activity is significantly enhanced when solubilized with procyanidins. | - | [11][13] |

| FST with Antagonist | Rat | IP | The anti-immobility effect was antagonized by the dopamine antagonist sulpiride (B1682569). | - | [11][13] |

Mechanism of Action and Signaling Pathways

The antidepressant action of this compound appears to be multifactorial, though evidence strongly points towards the modulation of dopaminergic neurotransmission as a key mechanism.

Dopaminergic System Involvement

The primary mechanism supported by in vivo data is the enhancement of dopaminergic signaling.[11] The finding that the dopamine antagonist sulpiride reverses the antidepressant-like effects of this compound in the FST strongly suggests that its action is mediated, at least in part, through this pathway.[11][13] This could result from direct receptor interaction or indirect modulation of dopamine release or reuptake.

Neurotrophin Signaling Pathway

Recent research on hypericin has implicated the neurotrophin signaling pathway as a potential target for its antidepressant effects, mediated through m6A epitranscriptome modifications.[14] Given the structural similarity between hypericin and this compound, it is plausible that this compound may share this mechanism. Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are critical for neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

Detailed Experimental Protocols

Reproducibility is paramount in drug development. This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vivo: Forced Swimming Test (Porsolt Test)

This protocol is designed to assess antidepressant-like activity in rodents by measuring their immobility when placed in an inescapable water-filled cylinder.

-

Animals: Male Wistar rats are typically used. They are housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature, ad libitum access to food and water) and acclimated for at least one week prior to experimentation.

-

Apparatus: A glass cylinder (e.g., 25 cm diameter, 23 cm height) is filled with water (e.g., 23 ± 1 °C) to a depth (e.g., 12 cm) that prevents the animal from touching the bottom with its tail or escaping.

-

Drug Administration: this compound, suspended in a suitable vehicle (e.g., 2% Tween 80), is administered via intraperitoneal (IP) injection at specified doses. Control animals receive the vehicle only. The injection is typically given 30-60 minutes before the test.

-

Test Procedure:

-

Pre-swim session (Day 1): Animals are placed in the water for a 15-minute adaptation session. This is to ensure that on the test day, the behavior reflects a state of "despair" rather than active escape attempts.

-

Test session (Day 2): 24 hours after the pre-swim, the animals are again placed in the cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

-

Data Analysis: An observer, blinded to the treatment groups, scores the duration of immobility during the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time compared to the control group is indicative of an antidepressant-like effect.

References

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. Comparing of the Effects of Hypericin and Synthetic Antidepressants on the Expression of Morphine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypericum perforatum as a cognitive enhancer in rodents: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. esalq.usp.br [esalq.usp.br]

- 8. researchgate.net [researchgate.net]

- 9. Hypericin prolongs action potential duration in hippocampal neurons by acting on K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solubilized hypericin and this compound from Hypericum perforatum exert antidepressant activity in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hypericin Ameliorates Depression-like Behaviors via Neurotrophin Signaling Pathway Mediating m6A Epitranscriptome Modification - PMC [pmc.ncbi.nlm.nih.gov]

Pseudohypericin's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudohypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant attention for its potent antiviral and anticancer properties.[1] A substantial body of evidence points to the cellular membrane as a primary site of action for this compound, particularly in the context of its light-activated therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes, focusing on its photodynamic effects, influence on membrane integrity and potential, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Mechanism of Membrane Interaction

This compound's interaction with cellular membranes is multifaceted, involving passive diffusion, partitioning into the lipid bilayer, and, upon photoactivation, the generation of reactive oxygen species (ROS) that induce cellular damage. Its lipophilic nature facilitates its accumulation in lipid-rich environments, including cellular and organellar membranes.

Membrane Partitioning and Localization

Upon entering the cell, this compound has been observed to localize in the membranes of mitochondria and lysosomes. This subcellular distribution is critical to its mechanism of action, as these organelles are key players in cellular metabolism and apoptosis.

Photodynamic Effects on Cellular Membranes

The primary mechanism of this compound's therapeutic efficacy lies in its role as a photosensitizer in photodynamic therapy (PDT). Upon excitation with light of an appropriate wavelength, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[3] These cytotoxic species can then react with and damage cellular components in close proximity, most notably the lipids and proteins of cellular membranes.

The photodynamic action of this compound leads to a cascade of events at the membrane level:

-

Lipid Peroxidation: Singlet oxygen readily attacks the double bonds of unsaturated fatty acids in membrane phospholipids, initiating a chain reaction of lipid peroxidation. This process disrupts the structural integrity of the membrane, leading to increased permeability and loss of function.[4]

-

Protein Damage: Membrane-associated proteins are also susceptible to oxidative damage by ROS, which can lead to enzyme inactivation and disruption of signaling pathways.

-

Loss of Membrane Integrity: The culmination of lipid and protein damage is a loss of plasma membrane integrity, ultimately leading to cell death.[5]

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the available quantitative data related to the interaction of this compound and its analogue, hypericin (B1674126), with cellular membranes.

| Parameter | Value | Model System | Reference |

| Binding Constant (Hypericin) | 58 (mg lipid/mL)⁻¹ | DMPC Liposomes | [2] |

| Singlet Oxygen Quantum Yield (Hypericin) | 0.43 ± 0.09 | DMPC Liposomes | [2] |

Table 1: Physicochemical Parameters of Hypericin-Membrane Interaction.

| Experimental Condition | Observation | Cell Line | Reference |

| This compound-mediated Sonodynamic Therapy | Significant decrease in mitochondrial membrane potential (ΔΨm) | THP-1 macrophages | [6] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the interaction of this compound with cellular membranes.

Determination of Membrane Partitioning using Fluorescence Spectroscopy

This protocol describes the use of fluorescence spectroscopy to determine the partitioning of this compound into model lipid vesicles.

Materials:

-

This compound stock solution (in a suitable organic solvent, e.g., DMSO)

-

Lipid vesicles (e.g., Large Unilamellar Vesicles - LUVs) of desired composition (e.g., POPC, POPC/cholesterol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a series of LUV suspensions in PBS at varying lipid concentrations.

-

Add a fixed concentration of this compound to each LUV suspension and to a control cuvette containing only PBS. The final concentration of the organic solvent should be kept minimal (e.g., <1%).

-

Incubate the samples at a controlled temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence emission spectrum of this compound in each sample. The excitation wavelength should be chosen based on the absorption spectrum of this compound.

-

The partitioning coefficient (Kp) can be calculated by analyzing the change in fluorescence intensity or wavelength shift as a function of lipid concentration.